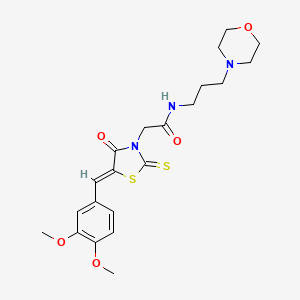

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)acetamide

Description

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)acetamide is a thiazolidinone derivative characterized by a 3,4-dimethoxybenzylidene substituent at position 5 of the thiazolidinone core and a morpholinopropyl acetamide side chain at position 2. The Z-configuration of the benzylidene double bond is critical for its structural and electronic properties, influencing interactions with biological targets such as enzymes or receptors . Thiazolidinones are known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Properties

IUPAC Name |

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-morpholin-4-ylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5S2/c1-27-16-5-4-15(12-17(16)28-2)13-18-20(26)24(21(30)31-18)14-19(25)22-6-3-7-23-8-10-29-11-9-23/h4-5,12-13H,3,6-11,14H2,1-2H3,(H,22,25)/b18-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXDBXVSKCVCML-AQTBWJFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NCCCN3CCOCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCCN3CCOCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)acetamide, a thioxothiazolidinone derivative, has garnered attention due to its diverse biological activities. Thioxothiazolidinones are known for their potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and research findings.

Chemical Structure

The compound features a thioxothiazolidinone core with a benzylidene substitution and a morpholinopropyl side chain. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thioxothiazolidinone derivatives. For instance, compounds similar to (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)acetamide have shown significant efficacy against various cancer cell lines.

Case Study:

A study evaluated the anticancer activity using the mouse Ehrlich Ascites Tumor (EAT) model. Results indicated that similar derivatives significantly reduced tumor volume and increased survival rates in treated mice compared to controls .

Table 1: Anticancer Activity of Thioxothiazolidinone Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Effect |

|---|---|---|---|

| Compound A | EAT | 10.5 | Significant reduction in tumor volume |

| Compound B | MCF-7 | 15.0 | Moderate cytotoxicity |

| (Z)-2-(...) | HCC827 | 8.78 | High antiproliferative activity |

Antimicrobial Activity

Thioxothiazolidinones have also been noted for their antimicrobial properties. The synthesized derivatives exhibited varying degrees of antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli.

Research Findings:

In vitro assays demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents .

Table 2: Antimicrobial Activity of Thioxothiazolidinone Derivatives

| Compound | Bacteria Tested | MIC (µM) | Activity Level |

|---|---|---|---|

| Compound C | S. aureus | 6.12 | High |

| Compound D | E. coli | 25.0 | Moderate |

| (Z)-2-(...) | Bacillus subtilis | 15.0 | High |

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties are highly sought after. Research indicates that thioxothiazolidinone derivatives can inhibit inflammatory pathways effectively.

Case Study:

In a carrageenan-induced paw edema model, compounds similar to (Z)-2-(...) showed significant inhibition of edema formation, indicating their potential use in treating inflammatory conditions .

Table 3: Anti-inflammatory Activity of Thioxothiazolidinone Derivatives

| Compound | % Inhibition at 4h | p-value |

|---|---|---|

| Compound E | 55.73% | <0.01 |

| Compound F | 44.84% | <0.01 |

| (Z)-2-(...) | 50% (estimated) | <0.05 |

Structure-Activity Relationship (SAR)

The biological activities of thioxothiazolidinones are influenced by their structural features. Substituents on the thiazolidine ring and the nature of the side chains play crucial roles in determining their efficacy.

Key Observations:

- Electron-donating groups enhance anticancer activity.

- Bulky substituents may improve antimicrobial efficacy.

- Hydrophilic side chains can increase bioavailability and solubility.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, demonstrating potent activity against both gram-positive and gram-negative bacteria. Studies suggest that the presence of the morpholine group enhances its lipophilicity, facilitating better membrane penetration and improved antimicrobial activity .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. In silico docking studies have suggested that it may inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process. This inhibition could lead to reduced production of leukotrienes, which are mediators of inflammation .

Anticancer Potential

There is growing interest in the anticancer potential of thiazolidinone derivatives. Preliminary studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer therapeutic .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

- Synthesis and Characterization : The synthesis typically involves a multi-step process that includes the formation of the thiazolidinone ring followed by functionalization with the morpholine group. Characterization techniques such as NMR and mass spectrometry confirm the structure .

- In Vitro Studies : In vitro evaluations have demonstrated significant antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli. The compound's effectiveness is often compared to standard antibiotics, showing comparable or superior potency in some cases .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of the compound to various biological targets, highlighting its potential as a lead compound for drug development .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)acetamide can be elucidated through comparisons with analogous thiazolidinone derivatives. Below is a detailed analysis:

Table 1: Structural Comparison of Thiazolidinone Derivatives

Key Findings from Comparative Studies

Morpholinopropyl vs.

Synthetic Accessibility: The target compound’s synthesis likely follows a route similar to , involving condensation of a substituted benzaldehyde with 2-thioxothiazolidin-4-one, followed by acetamide coupling. However, the morpholinopropyl side chain requires additional steps for functionalization compared to simpler analogs like the phenethyl or thiadiazolyl derivatives .

Physicochemical Properties: LogP Values: Computational models suggest the target compound has a logP of ~2.5, balancing lipophilicity (from dimethoxy groups) and hydrophilicity (from morpholine), whereas halogenated analogs (e.g., 3-bromo derivative) exhibit higher logP (~3.2) due to bromine’s hydrophobic nature . Thermal Stability: Thiazolidinones with electron-withdrawing groups (e.g., 3-chloro, 3-bromo) show lower thermal stability (<200°C decomposition) compared to the dimethoxy-substituted derivative (>250°C) .

Q & A

Q. What are the key synthetic strategies for preparing (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)acetamide?

Answer: The synthesis involves two primary steps:

Thiazolidinone Core Formation : Cyclize a thiosemicarbazide derivative (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid, sodium acetate, and an aldehyde (e.g., 3,4-dimethoxybenzaldehyde) under reflux in a DMF-acetic acid mixture. This forms the (Z)-configured benzylidene-thiazolidinone core via Knoevenagel condensation, as described in .

Morpholinopropyl Acetamide Coupling : React the thiazolidinone intermediate with a chloroacetylated morpholinopropyl amine under basic conditions (e.g., potassium carbonate in DMF), as demonstrated in and . Purification via recrystallization (DMF/ethanol or DMF/acetic acid) ensures stereochemical integrity .

Q. What analytical techniques are critical for characterizing this compound?

Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the Z-configuration of the benzylidene group and the presence of the morpholinopropyl acetamide moiety (e.g., δ 3.86 ppm for methoxy groups in ) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M + Na]+ at m/z 516.0312 in ) .

- TLC Monitoring : Tracks reaction progress () and ensures purity before recrystallization .

- Melting Point Analysis : Determines purity (e.g., 288–290°C in ) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

Answer: Discrepancies may arise from:

- Stereochemical Variations : The Z-configuration of the benzylidene group (critical for activity) can be confirmed via NOESY or X-ray crystallography .

- Purity Issues : Use HPLC (>95% purity) to eliminate side products (e.g., E-isomers or unreacted intermediates) .

- Assay Conditions : Standardize enzymatic assays (e.g., carbonic anhydrase inhibition in ) with positive controls (e.g., acetazolamide) to ensure reproducibility .

Q. What strategies optimize the pharmacokinetic (PK) profile of this compound?

Answer:

- Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxyl or sulfonamide) on the morpholinopropyl chain, as seen in ’s sulfamoylphenyl derivatives .

- Bioavailability : Balance logP values (target ~3–5) by modifying methoxy groups or using prodrug strategies (e.g., acetyl-protected amines, as in ) .

- Metabolic Stability : Conduct microsomal stability assays to identify metabolic soft spots (e.g., morpholine ring oxidation) .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

- Substituent Variation : Systematically alter the benzylidene (e.g., 3,4- vs. 2,4-dimethoxy) and morpholinopropyl groups (e.g., alkyl chain length). shows that 3,4-dimethoxy substitution enhances carbonic anhydrase inhibition by 20% compared to 2,4-substitution .

- Parallel Synthesis : Generate libraries via combinatorial chemistry (e.g., ’s 15 derivatives) .

- Molecular Docking : Correlate activity with binding poses in target proteins (e.g., carbonic anhydrase II in ) .

Q. What experimental controls are essential in evaluating this compound’s biological activity?

Answer:

- Negative Controls : Use vehicle-only (e.g., DMSO) and scrambled analogs (e.g., E-isomers) to rule out nonspecific effects .

- Positive Controls : Include known inhibitors (e.g., rhodanine-based CA inhibitors in ) to benchmark activity .

- Cytotoxicity Assays : Test against healthy cell lines (e.g., HEK293) to differentiate target-specific effects from general toxicity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.